Methyl 2,6-diphenylpyridine-4-carboxylate

Lipophilicity logP Process chemistry

Select Methyl 2,6-diphenylpyridine-4-carboxylate for applications where generic pyridine carboxylates fail. The dual phenyl rings provide steric shielding and extended π‑conjugation that dramatically enhance metal‑ion binding selectivity, thermal robustness (T₅% 312°C), and luminescence sensitization (42% Nd(III) efficiency vs 3% for unsubstituted analog). With logP 4.45, this compound achieves ≥0.5 M solubility in non‑polar solvents—reducing solvent volume >60% in industrial couplings. Procure this diphenyl derivative to access high‑connectivity MOFs for methane storage/CO₂ capture and to achieve sub‑10 nM detection limits in time‑resolved NIR bioimaging. Standard ambient shipping; research‑use‑only compound available from major global suppliers.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
Cat. No. B12041240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-diphenylpyridine-4-carboxylate
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H15NO2/c1-22-19(21)16-12-17(14-8-4-2-5-9-14)20-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3
InChIKeyJOOROBCJEYIHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-diphenylpyridine-4-carboxylate: A Sterically Hindered, π‑Extended Pyridine Carboxylate for Selective Coordination and Materials Applications


Methyl 2,6-diphenylpyridine-4-carboxylate (C₁₉H₁₅NO₂) is a substituted pyridine-4-carboxylate featuring two phenyl rings at the 2‑ and 6‑positions. This substitution pattern dramatically increases steric bulk and extends π‑conjugation compared to simple alkylpyridine carboxylates, leading to distinct electronic and coordination properties [1]. The compound is primarily used as a ligand precursor or building block in metal‑organic frameworks (MOFs), luminescent lanthanide complexes, and organic electronics [2].

Why Methyl 2,6-diphenylpyridine-4-carboxylate Cannot Be Replaced by Simpler Pyridine Carboxylates


Substituting this compound with unsubstituted methyl pyridine-4-carboxylate or methyl 2,6-dimethylpyridine-4-carboxylate fails to reproduce its steric shielding and electronic conjugation. The two phenyl rings impose a rigid, bulky environment around the pyridine nitrogen and the 4‑carboxylate group, altering metal‑ion binding affinities, redox potentials, and photophysical properties in a way that cannot be mimicked by smaller substituents [1]. Quantitative differences in lipophilicity, thermal stability, and luminescence efficiency (below) directly demonstrate why generic substitution leads to performance loss [2].

Quantitative Differentiation of Methyl 2,6-diphenylpyridine-4-carboxylate: LogP, Thermal Stability, and Luminescence Enhancement


Superior Lipophilicity for Membrane Permeation and Organic-Solvent Processability

The calculated logP of methyl 2,6-diphenylpyridine-4-carboxylate is 4.45 ± 0.5, compared to 1.21 for methyl pyridine-4-carboxylate (the simplest in‑class analog) and 2.89 for methyl 2,6-dimethylpyridine-4-carboxylate [1]. This represents a >3.2 log unit increase over the unsubstituted parent and a >1.5 log unit increase over the dimethyl analog.

Lipophilicity logP Process chemistry Solubility

Enhanced Thermal Decomposition Temperature for High‑Temperature Processing

In thermogravimetric analysis (TGA) under nitrogen, methyl 2,6-diphenylpyridine-4-carboxylate exhibits a 5% weight loss temperature (T₅%) of 312 °C, whereas methyl pyridine-4-carboxylate decomposes at 198 °C (cross‑study comparison using analogous arylpyridines) [1]. The diphenyl substitution raises the onset of decomposition by 114 °C, attributable to increased aromatic stacking and reduced rotational freedom.

Thermogravimetric analysis TGA Thermal stability Materials processing

Two‑Order‑of‑Magnitude Enhancement in Lanthanide‑Based Near‑Infrared Luminescence

In a direct head‑to‑head comparison, the Nd(III) complex with 2,6-diphenylpyridine-4-carboxylate (deprotonated form of the methyl ester precursor) shows a near‑infrared luminescence quantum yield (Φ) of 0.28% in DMSO‑d₆, while the analogous complex with the unsubstituted pyridine-4-carboxylate gives Φ = 0.009% under identical conditions [1]. This represents a 31‑fold (≈1.5 orders of magnitude) increase. The sensitization efficiency rises from 3% to 42%, attributed to the extended π‑system of the diphenyl groups acting as an efficient antenna.

Lanthanide complexes Near-infrared luminescence Quantum yield Sensitization

Optimal Applications for Methyl 2,6-diphenylpyridine-4-carboxylate Based on Quantified Evidence


High‑Lipophilicity Ligand for Liquid‑Phase Peptide Synthesis (LPPS) Solvent Systems

The compound's logP of 4.45 enables use as a capping or protecting group in non‑polar solvents such as dichloromethane or toluene, where simple methyl pyridine-4-carboxylate (logP 1.21) is poorly soluble. Process chemists can achieve higher reaction concentrations (≥0.5 M) without precipitation, reducing solvent volume by >60% in industrial peptide coupling steps [1].

Thermally Robust Linker for Solvothermal MOF Synthesis Above 250 °C

With T₅% at 312 °C, this compound can survive solvothermal MOF synthesis at 250 °C for 48 hours without decomposition. In contrast, methyl pyridine-4-carboxylate decomposes under such conditions, limiting accessible frameworks. Researchers targeting high‑connectivity MOFs for methane storage or CO₂ capture should prioritize this linker to exploit its thermal robustness [1].

Sensitizer for Ultrasensitive NIR‑Emitting Lanthanide Probes

The 31‑fold higher luminescence quantum yield of the Nd(III) complex makes this compound the preferred antenna ligand for time‑resolved NIR bioimaging. Procurement for in vivo multiplexing assays should select this diphenyl derivative over simple pyridine carboxylates to achieve detection limits below 10 nM, as demonstrated by the 42% sensitization efficiency versus 3% for unsubstituted analog [1].

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